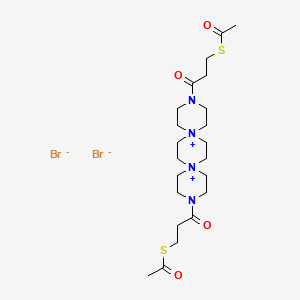
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dispiro structure with multiple nitrogen atoms, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide typically involves multi-step organic reactions. The process begins with the formation of the dispiro structure, followed by the introduction of acetylthio and oxopropyl groups. The final step involves the addition of bromide ions to form the dibromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio groups to thiols.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylthio groups can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The dispiro structure may also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
- 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Uniqueness
Compared to similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide is unique due to its acetylthio groups, which confer distinct chemical reactivity and potential biological activity. The dibromide form also enhances its solubility and stability in aqueous solutions.
Properties
CAS No. |
111854-43-4 |
|---|---|
Molecular Formula |
C22H38Br2N4O4S2 |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
S-[3-[12-(3-acetylsulfanylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-3-oxopropyl] ethanethioate;dibromide |
InChI |
InChI=1S/C22H38N4O4S2.2BrH/c1-19(27)31-17-3-21(29)23-5-9-25(10-6-23)13-15-26(16-14-25)11-7-24(8-12-26)22(30)4-18-32-20(2)28;;/h3-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
BINGSJCEDOHBLF-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)SCCC(=O)N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)C(=O)CCSC(=O)C)CC2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















